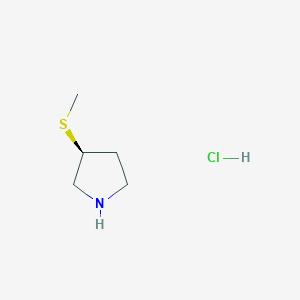
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the pyrrolidine ring, and it is commonly used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylsulfanyl)pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a suitable methylsulfanyl donor reacts with a pyrrolidine derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of (3S)-3-(methylsulfanyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,4-dione derivatives: These compounds share the pyrrolidine core structure but differ in their functional groups.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but contain an additional nitrogen atom in the ring.
Uniqueness
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H12ClNS |
|---|---|
Peso molecular |
153.67 g/mol |
Nombre IUPAC |
(3S)-3-methylsulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
RMHJTLBXRRAZMY-JEDNCBNOSA-N |
SMILES isomérico |
CS[C@H]1CCNC1.Cl |
SMILES canónico |
CSC1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)

![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)


![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
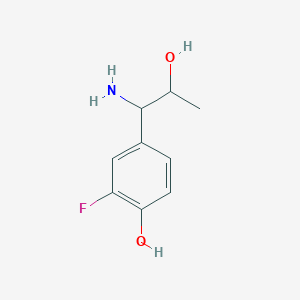
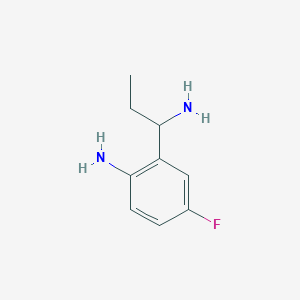
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
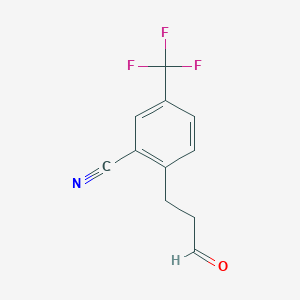
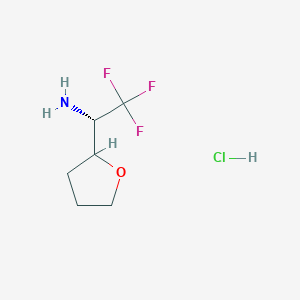
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
